Benzyl 3-bromo-5-(trifluoromethyl)benzoate
Description
Contextual Significance of Substituted Benzoate (B1203000) Esters in Organic Chemistry
Substituted benzoate esters are a well-established class of compounds in organic chemistry, serving diverse roles as synthetic intermediates, protecting groups, and core structural motifs in larger molecules. spectrabase.com The ester functional group itself can undergo a variety of transformations, including hydrolysis, transesterification, amidation, and reduction to either alcohols or aldehydes, providing a gateway to a wide range of other functional groups. science.gov The aromatic ring of the benzoate can be functionalized to modulate the electronic and steric properties of the molecule, influencing its reactivity and physical characteristics. science.gov
In the realm of medicinal chemistry, the benzoate ester moiety is found in numerous therapeutic agents. Furthermore, substituted benzyl (B1604629) esters are utilized as carboxyl-protecting groups in complex syntheses, such as in peptide synthesis, where they can be selectively introduced and later removed under specific conditions. spectrabase.com The synthesis of benzyl esters can be achieved through various methods, including the direct esterification of benzoic acids with benzyl alcohol, often catalyzed by acids, or through the reaction of an acyl halide with benzyl alcohol. nist.gov
Strategic Importance of Brominated Aromatic Systems in Chemical Synthesis
The presence of a bromine atom on an aromatic ring is of paramount strategic importance in chemical synthesis. Brominated aromatic compounds are key precursors for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental tools for the construction of complex molecular frameworks from simpler starting materials. The carbon-bromine bond is reactive enough to participate in these transformations while being stable enough to be carried through multi-step synthetic sequences.
The bromine atom serves as a versatile "handle" that can be replaced with a wide variety of other functional groups, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups. This versatility allows for the late-stage functionalization of molecules, a highly desirable strategy in drug discovery and development. nih.gov The ability to introduce diverse substituents via cross-coupling reactions enables the systematic exploration of a compound's structure-activity relationship (SAR).
Influence of Trifluoromethyl Groups on Molecular Design and Reactivity
The trifluoromethyl (CF3) group is a crucial substituent in modern molecular design, particularly in medicinal chemistry and materials science. mdpi.com Its unique electronic properties and steric profile can profoundly influence the physicochemical and biological properties of a molecule. The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent, which can significantly alter the reactivity of an aromatic ring and the pKa of nearby functional groups. mdpi.com
Incorporating a trifluoromethyl group can enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier. nih.gov This property is often exploited in the design of central nervous system (CNS) active drugs. nih.gov Furthermore, the C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. This increased metabolic stability can lead to a longer biological half-life and improved pharmacokinetic profiles for drug candidates. mdpi.com The trifluoromethyl group is often used as a bioisostere for other groups, like a chlorine atom, due to their similar steric demands. mdpi.com
Overview of Research Trajectories for Multifunctionalized Aromatic Compounds
Multifunctionalized aromatic compounds, those bearing several different reactive groups, are at the forefront of research in various chemical disciplines. The ability to selectively react one functional group in the presence of others is a key challenge and a powerful tool in modern organic synthesis. Research in this area is driven by the need to create increasingly complex and precisely tailored molecules for specific applications, from targeted pharmaceuticals to advanced organic materials.
In medicinal chemistry, multifunctional aromatic scaffolds allow for the development of drugs with improved potency, selectivity, and pharmacokinetic properties. The strategic combination of different functional groups on a single aromatic ring can lead to synergistic effects and novel biological activities. nih.govnih.gov For instance, the presence of both a halogen and a trifluoromethyl group on a phenyl ring is a common feature in many modern drug candidates. nih.gov Research is also focused on developing new synthetic methodologies that allow for the efficient and selective synthesis of these complex molecules. mdpi.com
Identification of Key Research Questions and Emerging Areas for Benzyl 3-bromo-5-(trifluoromethyl)benzoate
Given the functionalities present in this compound, several key research questions and emerging areas for its application can be identified. A primary area of investigation would be its utility as a synthetic intermediate. The bromine atom can be exploited in various cross-coupling reactions to introduce new substituents, while the ester can be modified to other functional groups.
Key Research Questions:
What is the scope of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Br position in the presence of the benzyl ester and trifluoromethyl group?
Can the ester group be selectively transformed (e.g., hydrolyzed, amidated) without affecting the C-Br bond, and vice versa?
What are the biological activities of the derivatives synthesized from this compound? Could it serve as a scaffold for novel kinase inhibitors, receptor antagonists, or other therapeutic agents?
Can this molecule or its derivatives be used in the synthesis of novel organic materials, such as liquid crystals or polymers, leveraging the unique properties of the trifluoromethyl group?
Emerging Areas of Application:
An emerging area is the use of such multifunctional building blocks in combinatorial chemistry and high-throughput screening to rapidly generate libraries of diverse compounds for drug discovery. The 3,5-disubstitution pattern with both a halogen and a trifluoromethyl group is a known privileged scaffold in medicinal chemistry, suggesting that derivatives of this compound could be potent biological modulators. nih.govnih.gov Further research into the synthesis and reactivity of this compound will likely open up new avenues for the development of innovative chemical entities.
Compound Data Tables
Precursor: 3-Bromo-5-(trifluoromethyl)benzoic acid
| Property | Value | Source |
| CAS Number | 328-67-6 | sigmaaldrich.comnih.gov |
| Molecular Formula | C8H4BrF3O2 | nih.gov |
| Molecular Weight | 269.02 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| IUPAC Name | 3-bromo-5-(trifluoromethyl)benzoic acid | nih.gov |
Precursor: Benzyl Alcohol
| Property | Value | Source |
| CAS Number | 100-51-6 | N/A |
| Molecular Formula | C7H8O | N/A |
| Molecular Weight | 108.14 g/mol | N/A |
| Physical Form | Liquid | N/A |
| Boiling Point | 205 °C | N/A |
Product: this compound
| Property | Value (Predicted/Calculated) | Source |
| CAS Number | Not available in searched literature | N/A |
| Molecular Formula | C15H10BrF3O2 | N/A |
| Molecular Weight | 359.14 g/mol | N/A |
| Physical Form | Likely a solid or high-boiling liquid | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-bromo-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O2/c16-13-7-11(6-12(8-13)15(17,18)19)14(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCROOHCNHMYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Benzyl 3 Bromo 5 Trifluoromethyl Benzoate
Reactions Involving the Ester Functional Group
The benzyl (B1604629) ester group can be transformed through several fundamental organic reactions, including cleavage, transesterification, and reduction.
Hydrolysis of the ester bond in Benzyl 3-bromo-5-(trifluoromethyl)benzoate cleaves the molecule into 3-bromo-5-(trifluoromethyl)benzoic acid nih.gov and benzyl alcohol. This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A subsequent proton transfer and elimination of benzyl alcohol yields the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process typically carried out with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. google.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the benzyl alcohol leaving group (as an alkoxide) to form the carboxylic acid, which is immediately deprotonated by the base to yield the carboxylate salt. google.com An acidic workup is required to protonate the salt and isolate the neutral 3-bromo-5-(trifluoromethyl)benzoic acid. The temperature for such hydrolysis reactions can range from 30°C to 200°C. google.com
Transesterification involves the conversion of the benzyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol under acidic conditions would produce methyl 3-bromo-5-(trifluoromethyl)benzoate and benzyl alcohol. The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the reactant alcohol.
The ester functional group can be reduced to yield primary alcohols or, under specific conditions, aldehydes.
Reduction to Alcohols : Strong reducing agents, most notably Lithium Aluminium Hydride (LiAlH₄), are required for the effective reduction of esters. doubtnut.com The reaction of this compound with LiAlH₄ would cleave the ester, reducing the acyl portion to a primary alcohol. This process would yield two alcoholic products: [3-bromo-5-(trifluoromethyl)phenyl]methanol and benzyl alcohol, after an aqueous workup. Milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. doubtnut.com
Reduction to Aldehydes : Partial reduction of the ester to an aldehyde is more challenging but can be accomplished using specialized reagents at low temperatures. A reagent such as Diisobutylaluminium hydride (DIBAL-H) can achieve this transformation. The reaction must be carefully controlled with a stoichiometric amount of the reagent at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary alcohol.
Transformations at the Aryl Bromide Moiety
The carbon-bromine bond on the electron-deficient aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing trifluoromethyl group generally enhances the reactivity of the aryl bromide in oxidative addition steps common to cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the aryl bromide position. acs.org
Suzuki-Miyaura Coupling : This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. nih.govorganic-chemistry.org The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃). organic-chemistry.org This method is highly valued for its tolerance of a wide variety of functional groups. nih.gov
Heck Coupling : The Heck reaction couples the aryl bromide with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst and a base (e.g., K₂CO₃, Et₃N). nih.govbeilstein-journals.org This reaction is a reliable method for synthesizing substituted alkenes. The use of electron-deficient aryl bromides is often beneficial for the conversion rates in Heck reactions. nih.gov
Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt (e.g., CuI) in the presence of a base, such as an amine. researchgate.net
Below is a table summarizing the expected cross-coupling reactions for this compound.
| Reaction Name | Coupling Partner | Typical Catalyst/Base | Expected Product Structure |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N | |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N |
Nucleophilic Aromatic Substitution (SₙAr) is a pathway for replacing the bromine atom with a strong nucleophile. This reaction is typically feasible only on aromatic rings that are "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comtotal-synthesis.com
The mechanism proceeds via an addition-elimination sequence. A strong nucleophile (e.g., RO⁻, R₂N⁻) attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org In the second, faster step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.
In this compound, the strongly electron-withdrawing trifluoromethyl group is positioned meta to the bromine atom. While ortho and para substituents are more effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance, the strong inductive effect of the CF₃ group still renders the ring highly electron-poor. chemistrysteps.com This inductive activation can facilitate the SₙAr reaction, although it may require more forcing conditions (e.g., high temperatures or very strong nucleophiles) compared to substrates with ortho/para activation. total-synthesis.com
Palladium-Catalyzed Carbonylation of Aryl Bromides
The bromine atom on the aromatic ring of this compound serves as a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Among these, carbonylation, which introduces a carbonyl group (C=O), is a powerful tool for creating more complex molecules such as carboxylic acids, esters, and amides.
In a typical palladium-catalyzed carbonylation reaction, the aryl bromide undergoes oxidative addition to a palladium(0) complex. This is followed by the insertion of carbon monoxide (CO) into the aryl-palladium bond, forming an aroyl-palladium intermediate. Subsequent reaction with a nucleophile, such as an alcohol, amine, or water, leads to the formation of the corresponding carbonyl compound and regeneration of the palladium(0) catalyst, thus completing the catalytic cycle.
For this compound, this reaction would transform the bromo-substituent into a new ester, amide, or carboxylic acid group, depending on the nucleophile employed. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.
Table 1: Representative Palladium-Catalyzed Carbonylation Reactions
| Nucleophile | Product Type | Typical Catalyst/Ligand | Typical Conditions |
|---|---|---|---|
| Methanol (CH₃OH) | Diester | Pd(OAc)₂ / dppf | CO (1 atm), Base (e.g., Et₃N), Toluene, 80-110 °C |
| Benzylamine (BnNH₂) | Ester-Amide | PdCl₂(PPh₃)₂ | CO (1 atm), Base (e.g., K₂CO₃), DMF, 100 °C |
| Water (H₂O) | Ester-Carboxylic Acid | Pd(PPh₃)₄ | CO (1 atm), Base (e.g., NaOAc), Acetic Acid, 120 °C |
This table presents hypothetical yet representative conditions based on established methodologies for aryl bromide carbonylation.
Metal-Halogen Exchange and Subsequent Electrophilic Trapping
Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent. youtube.com For this compound, the carbon-bromine bond can be readily cleaved by strong organometallic bases, typically organolithium reagents like n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgtcnj.edu This exchange generates a highly reactive aryllithium intermediate.
The formation of this organometallic species dramatically inverts the polarity at the carbon atom, transforming it from an electrophilic site to a potent nucleophilic and basic center. This newly formed aryllithium reagent can then be "trapped" by a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. tcnj.edu The reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions. nih.gov
The versatility of this method allows for the synthesis of a broad spectrum of derivatives. For instance, quenching the aryllithium intermediate with carbon dioxide (CO₂) followed by an acidic workup would yield a carboxylic acid. Reaction with aldehydes or ketones introduces secondary or tertiary alcohol functionalities, respectively.
Table 2: Examples of Electrophilic Trapping Following Metal-Halogen Exchange
| Electrophile | Reagent | Functional Group Introduced | Product Class |
|---|---|---|---|
| Carbon Dioxide | 1. CO₂(s) or (g) 2. H₃O⁺ | -COOH | Carboxylic Acid |
| N,N-Dimethylformamide (DMF) | 1. DMF 2. H₃O⁺ | -CHO | Aldehyde |
| Benzaldehyde | 1. PhCHO 2. H₃O⁺ | -CH(OH)Ph | Secondary Alcohol |
| Iodine | I₂ | -I | Aryl Iodide |
This table illustrates potential transformations based on established metal-halogen exchange and electrophilic trapping protocols.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a unique substituent that profoundly influences a molecule's properties due to the high electronegativity of fluorine atoms. nih.gov It is strongly electron-withdrawing and is generally considered to be highly stable and chemically robust. nih.gov However, under specific conditions, the C-F bonds within this group can be selectively transformed.
Selective C-F Bond Transformations and Cleavages
While the C-F bond is one of the strongest single bonds in organic chemistry, recent advancements have enabled the selective activation and functionalization of a single C-F bond in trifluoromethyl arenes. nih.govrsc.org These transformations are challenging because each successive defluorination weakens the remaining C-F bonds, creating a risk of over-reaction. researchgate.net
Methods for the selective transformation of an Ar-CF₃ group into an Ar-CF₂R moiety (where R is an alkyl or other group) are of significant interest as they allow for the diversification of trifluoromethylated compounds. rsc.org These reactions often proceed through radical intermediates or involve transition-metal catalysis. For example, photoredox catalysis can be used to generate a difluoromethyl radical from the trifluoromethyl group, which can then engage in various coupling reactions. researchgate.net
Reactions Involving Trifluoromethyl Anion Equivalents
While the trifluoromethyl group itself does not typically generate a trifluoromethyl anion (CF₃⁻), certain reactions can proceed through intermediates that behave as synthetic equivalents of this anion. The high electronegativity of the CF₃ group makes the generation of a formal anion on the carbon atom difficult. However, transition metal complexes can facilitate reactions that result in the net transfer of a CF₃ group, mimicking the reactivity of a CF₃ nucleophile.
For instance, in some palladium- or copper-catalyzed cross-coupling reactions, a trifluoromethyl source can transfer a CF₃ group to an aryl-metal intermediate. Although this does not involve the direct reactivity of the CF₃ group already present on this compound, it is a key concept in the broader chemistry of trifluoromethylated compounds.
Stability and Inertness Considerations in Various Reaction Environments
A defining characteristic of the trifluoromethyl group is its exceptional stability. nih.gov The strength of the C-F bonds confers high resistance to metabolic degradation, thermal stress, and chemical attack. nih.gov The CF₃ group is stable under a wide range of reaction conditions, including many acidic, basic, and oxidative environments where other functional groups might react.
This inertness is a significant advantage in multistep synthesis, as the CF₃ group can be carried through various transformations without the need for protecting groups. It is generally unreactive towards common nucleophiles, electrophiles, and mild reducing or oxidizing agents. However, it is not completely inert. Decomposition can occur under harsh conditions, such as with certain strong Lewis acids, metal hydrides, or in superacidic media. nih.gov
Reactions of the Substituted Aromatic Ring System
The aromatic ring of this compound is electron-deficient due to the presence of three electron-withdrawing groups: the bromo, trifluoromethyl, and benzyl carboxylate substituents. This electronic nature governs its reactivity, particularly in substitution reactions.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The substituents already present on the ring direct the position of the incoming electrophile. Both the bromo and trifluoromethyl groups are deactivating and meta-directing. study.comyoutube.com The benzyl carboxylate group is also deactivating and meta-directing. Therefore, any further electrophilic substitution on this ring would be expected to be slow and to occur at the C-4 or C-6 positions, which are meta to all three substituents. However, due to the significant deactivation of the ring, forcing conditions would likely be required for reactions like nitration or halogenation. msu.edu
Conversely, the electron-poor nature of the ring makes it a potential candidate for nucleophilic aromatic substitution (SₙAr), particularly at the carbon bearing the bromine atom. masterorganicchemistry.comlibretexts.org For an SₙAr reaction to proceed, the ring must be activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group (in this case, the bromide). libretexts.org In this compound, the trifluoromethyl group is meta to the bromine, which provides less stabilization for the negatively charged Meisenheimer intermediate compared to an ortho or para arrangement. libretexts.org Nonetheless, under forcing conditions with a strong nucleophile, substitution of the bromide may be possible. youtube.com
Table 3: Predicted Reactivity of the Aromatic Ring
| Reaction Type | Reactivity | Predicted Regioselectivity | Rationale |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivated | C-4 / C-6 positions | All three substituents (-Br, -CF₃, -COOBn) are deactivating and meta-directing. study.comyoutube.com |
| Nucleophilic Aromatic Substitution (SₙAr) | Possible under forcing conditions | At C-3 (replacement of -Br) | Ring is electron-deficient; -Br is a good leaving group. Reactivity is moderate as the -CF₃ group is not in an ortho/para activating position. libretexts.org |
Regioselectivity and Kinetics of Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. chemistrytalk.org The rate (kinetics) and position of this substitution (regioselectivity) are profoundly influenced by the substituents already present on the ring. vanderbilt.eduyoutube.com
In this compound, the benzoate (B1203000) ring possesses three substituents: a bromo group (-Br), a trifluoromethyl group (-CF3), and the benzyl carboxylate group (-COOBn). All three are considered deactivating groups, meaning they decrease the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.orglibretexts.orgquora.com This deactivation occurs because they withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. vanderbilt.edulibretexts.org
The directing effects of these groups determine the position of the incoming electrophile:
Bromo Group (-Br): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron withdrawal, they possess lone pairs of electrons that can be donated through resonance. This resonance effect directs incoming electrophiles to the ortho and para positions. quizlet.com
Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing through a powerful inductive effect and is a meta-director. vanderbilt.edulibretexts.org
Benzyl Carboxylate Group (-COOBn): This ester group is also deactivating and a meta-director due to the electron-withdrawing nature of the carbonyl group.
The combined influence of these substituents dictates the regiochemical outcome. The bromine atom (at C3) directs to positions C2, C4, and C6. The trifluoromethyl group (at C5) and the ester group (at C1) both direct to the meta positions. The directing power converges on the C2 and C6 positions, which are ortho to the bromo group and meta to the trifluoromethyl group. Therefore, electrophilic attack is most likely to occur at these positions. However, due to the cumulative deactivating effect of three electron-withdrawing groups, the reaction kinetics are expected to be extremely slow, requiring harsh reaction conditions. msu.edu
| Substituent | Effect on Reactivity | Directing Effect |
|---|---|---|
| -Br (Bromo) | Deactivating | Ortho, Para |
| -CF3 (Trifluoromethyl) | Strongly Deactivating | Meta |
| -COOBn (Benzyl Ester) | Deactivating | Meta |
Impact of Substituents on Nucleophilic Aromatic Substitution
Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to the leaving group. byjus.comchemistrysteps.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgjove.comyoutube.com
For this compound, the potential leaving group is the bromide ion. The key to its reactivity in an SNAr reaction is the position of the electron-withdrawing trifluoromethyl (-CF3) and benzyl carboxylate (-COOBn) groups relative to the bromo group.
The -CF3 group is at the C5 position, which is meta to the C3 position of the bromo group.
The -COOBn group is at the C1 position, which is also meta to the C3 position of the bromo group.
Because both strong electron-withdrawing groups are meta to the leaving group, they cannot effectively delocalize and stabilize the negative charge of the Meisenheimer intermediate via resonance. byjus.comchemistrysteps.comjove.com While some stabilization can occur through the inductive effect, the lack of resonance stabilization makes the intermediate significantly less stable. Consequently, the activation energy for the reaction is high, and nucleophilic aromatic substitution at the C3 position is expected to be unfavorable or proceed very slowly under typical SNAr conditions. chemistrysteps.comyoutube.com
| Substituent Position Relative to Leaving Group | Effect on SNAr Rate | Reason |
|---|---|---|
| Ortho/Para | Activates (Increases Rate) | Stabilizes Meisenheimer complex via resonance. chemistrysteps.comjove.com |
| Meta | Weakly Activates or No Effect | No resonance stabilization of the intermediate is possible. byjus.com |
Side-Chain Reactions at the Benzylic Position
The "benzylic position" refers to the carbon atom directly attached to a benzene ring. libretexts.orgchemistrysteps.com In this compound, this is the -CH2- carbon of the benzyl group. This position is notably reactive because intermediates such as radicals and carbocations are stabilized by resonance with the attached aromatic ring. chemistrysteps.commasterorganicchemistry.com
Key reactions at the benzylic position include:
Radical Bromination: The benzylic hydrogens can be selectively substituted with bromine using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgchemistrysteps.comyoutube.com The reaction proceeds through a resonance-stabilized benzylic radical, making it highly specific to this position over other C-H bonds in the molecule. libretexts.orgmasterorganicchemistry.com This classical transformation is known as the Wohl-Ziegler reaction. researchgate.net
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO4), can oxidize alkyl groups at the benzylic position, provided there is at least one benzylic hydrogen. libretexts.orgchemistrysteps.com In the case of a benzyl ester, this harsh oxidation would likely cleave the benzylic C-O bond, leading to the formation of 3-bromo-5-(trifluoromethyl)benzoic acid and benzoic acid. More controlled oxidation of benzyl ethers to esters has also been reported using milder reagents. rsc.orgsiu.edunih.gov
Hydrogenolysis: Benzyl esters are commonly used as protecting groups for carboxylic acids because they can be selectively cleaved under mild conditions. organic-chemistry.org A prevalent method is catalytic hydrogenolysis, which involves reacting the compound with hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). acsgcipr.orgacsgcipr.orgcommonorganicchemistry.com This reaction reductively cleaves the benzylic C-O bond to yield 3-bromo-5-(trifluoromethyl)benzoic acid and toluene. youtube.com
| Reaction Type | Typical Reagents | Products from this compound |
|---|---|---|
| Radical Bromination | NBS, light/heat | (Bromomethyl) 3-bromo-5-(trifluoromethyl)benzoate |
| Oxidation (Harsh) | KMnO4, heat | 3-Bromo-5-(trifluoromethyl)benzoic acid + Benzoic acid |
| Hydrogenolysis | H2, Pd/C | 3-Bromo-5-(trifluoromethyl)benzoic acid + Toluene |
Advanced Research Perspectives and Emerging Areas
Design and Synthesis of Complex Molecular Architectures Incorporating the Compound
The strategic positioning of three distinct functional groups on the aromatic ring of Benzyl (B1604629) 3-bromo-5-(trifluoromethyl)benzoate makes it an exceptionally valuable synthon for the design and synthesis of complex molecular architectures. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or vinyl substituents. Simultaneously, the robust trifluoromethyl group imparts unique electronic properties and can influence the conformational preferences of the resulting molecules. The benzyl benzoate (B1203000) group, while also amenable to chemical modification, can play a crucial role in directing intermolecular interactions and influencing the solid-state packing of the final structures.
Researchers are leveraging these features to construct intricate molecules with potential applications in medicinal chemistry and materials science. For instance, the 3-bromo-5-(trifluoromethyl)phenyl core is a key structural motif in the synthesis of various biologically active compounds. Analogous structures, such as 3-bromo-5-(trifluoromethyl)aniline, serve as precursors for potent inhibitors of protein kinases, which are crucial targets in cancer therapy . The synthetic strategies often involve an initial palladium-catalyzed cross-coupling reaction at the bromine position, followed by modifications of the other functional groups to build up the desired molecular complexity.
Table 1: Key Reactions for Functionalization of the Benzyl 3-bromo-5-(trifluoromethyl)benzoate Scaffold
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Formation of a new C-C bond, introduction of an aryl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base | Formation of a new C-N bond, introduction of an amino group |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Formation of a new C-C bond, introduction of an alkynyl group |
| Ester Hydrolysis | LiOH, THF/H₂O | Conversion of the benzyl benzoate to a carboxylic acid |
Development of Novel Catalytic Systems for Efficient Transformations
The reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for the development and optimization of novel catalytic systems. The electron-withdrawing nature of the trifluoromethyl group can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions, necessitating the design of highly active and robust catalysts.
Recent research has focused on the development of palladium precatalysts and specialized ligand systems that can efficiently couple challenging substrates. For instance, the use of bulky biarylphosphine ligands has been shown to facilitate the amination of sterically hindered and electronically deactivated aryl bromides nih.gov. These advanced catalytic systems are crucial for achieving high yields and selectivities in the transformation of multi-functionalized substrates like this compound. The insights gained from these studies can be applied to develop catalysts that are not only more efficient but also more tolerant of a wider range of functional groups, thereby expanding the synthetic utility of this versatile building block.
Fundamental Mechanistic Insights into Multi-Functionalized Aromatic Systems
The study of reactions involving this compound provides a valuable platform for gaining fundamental mechanistic insights into the behavior of multi-functionalized aromatic systems. The interplay between the electronic effects of the trifluoromethyl group and the steric hindrance around the bromine atom can significantly impact reaction rates and pathways.
For example, in Suzuki-Miyaura cross-coupling reactions, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination nih.gov. Detailed kinetic studies and computational modeling of the reaction with substrates like 3-bromo-5-(trifluoromethyl)phenylboronic acid can elucidate the rate-determining step and the influence of substituents on the stability of intermediates nih.govbeilstein-journals.org. Understanding these mechanistic details is critical for optimizing reaction conditions and for the rational design of more efficient catalytic processes for the synthesis of complex molecules derived from this scaffold.
Sustainable and Atom-Economical Synthetic Approaches to the Compound
The growing emphasis on green chemistry is driving the development of more sustainable and atom-economical synthetic routes to valuable chemical intermediates. For trifluoromethylated aromatic compounds, this includes exploring alternatives to traditional methods that may involve harsh reagents or generate significant waste.
Recent advancements in synthetic methodology focus on direct C-H functionalization and the use of more environmentally benign reagents. For instance, photocatalytic methods are being explored for the introduction of trifluoromethyl groups into aromatic systems, offering a milder and more selective alternative to classical approaches rsc.org. While the direct synthesis of this compound via these green methods is an area of ongoing research, the principles of sustainable chemistry are being applied to the synthesis of its precursors and in its subsequent transformations. The development of catalytic cycles that minimize waste and energy consumption is a key goal in this area.
Applications in Advanced Materials Science and Chemical Engineering
The unique combination of a rigid aromatic core, a polar ester group, and a lipophilic trifluoromethyl group makes this compound and its derivatives attractive candidates for applications in advanced materials science and chemical engineering.
Modulation of Polymer Properties for Enhanced Performance
The incorporation of fluorinated monomers into polymer backbones is a well-established strategy for enhancing material properties. Fluorinated polyesters, for example, exhibit improved thermal stability, chemical resistance, and specific surface properties rsc.orgbit.edu.cn. The 3-bromo-5-(trifluoromethyl)benzoyl moiety, after conversion to a suitable monomer, could be incorporated into polyester or polyamide chains.
The presence of the trifluoromethyl group can lead to:
Increased glass transition temperature (Tg): The rigidity of the aromatic ring and the bulky CF₃ group can restrict chain mobility, leading to polymers with higher operating temperatures rsc.org.
Modified surface properties: Fluorinated segments tend to migrate to the polymer surface, leading to materials with low surface energy, hydrophobicity, and oleophobicity bit.edu.cn.
Table 2: Potential Impact of Incorporating the 3-bromo-5-(trifluoromethyl)benzoyl Moiety on Polymer Properties
| Polymer Property | Expected Effect | Rationale |
| Thermal Stability | Increased | High C-F bond energy |
| Glass Transition Temp. | Increased | Rigid aromatic core and bulky CF₃ group |
| Chemical Resistance | Enhanced | Inertness of the C-F bond |
| Surface Energy | Decreased | Migration of fluorinated groups to the surface |
Formulation in Specialized Coatings and Resins
Benzyl benzoate itself is used as a plasticizer and solvent in various coatings and resins. The introduction of bromine and trifluoromethyl functionalities in this compound can impart specialized properties to these formulations. The trifluoromethyl group can enhance the chemical resistance and durability of the coating, while the bromine atom can serve as a site for further cross-linking or as a flame retardant.
The unique solubility characteristics conferred by the trifluoromethyl group can also be advantageous in formulating coatings for specific substrates. Furthermore, the ability to functionalize the bromine atom allows for the covalent incorporation of the molecule into a polymer network, leading to more permanent and robust coatings with tailored surface properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing bromo and trifluoromethyl groups regioselectively into benzoate derivatives?
- The bromine and trifluoromethyl groups can be introduced via electrophilic substitution or transition-metal-catalyzed cross-couplings. For trifluoromethylation, reagents like CF₃Cu or Umemoto’s reagent are effective under controlled conditions. Bromination is typically achieved using Br₂/FeBr₃ or NBS in the presence of directing groups. Careful optimization of reaction temperature and stoichiometry is critical to avoid over-substitution .
- Methodological Tip : Use DFT calculations to predict the directing effects of substituents. The electron-withdrawing trifluoromethyl group deactivates the ring, favoring bromination at the meta position relative to it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
